N-Acetyl-N-hydroxyacetamide

Genetic toxicology Prodrug design Safety margin

N-Acetyl-N-hydroxyacetamide (CAS 6711-33-7), systematically named N,O-diacetylhydroxylamine, is the N,O-diacetyl derivative of the hydroxamic acid pharmacophore (C₄H₇NO₃, MW 117.10 g/mol). Unlike its mono‑acetyl parent acetohydroxamic acid (AHA, CAS 546‑88‑3; Lithostat®), the dual‑acetylation of N‑Acetyl‑N‑hydroxyacetamide creates an ‘anomeric amide’ structure that fundamentally alters its reactivity, solubility, mutagenicity profile, and enzyme‑stabilization energetics.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 6711-33-7
Cat. No. B1616961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N-hydroxyacetamide
CAS6711-33-7
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESCC(=O)N(C(=O)C)O
InChIInChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3
InChIKeyPRIMJAQHWZOVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-N-hydroxyacetamide (CAS 6711-33-7) – Procurement-Relevant Identity and Comparator Differentiation Guide


N-Acetyl-N-hydroxyacetamide (CAS 6711-33-7), systematically named N,O-diacetylhydroxylamine, is the N,O-diacetyl derivative of the hydroxamic acid pharmacophore (C₄H₇NO₃, MW 117.10 g/mol) . Unlike its mono‑acetyl parent acetohydroxamic acid (AHA, CAS 546‑88‑3; Lithostat®), the dual‑acetylation of N‑Acetyl‑N‑hydroxyacetamide creates an ‘anomeric amide’ structure that fundamentally alters its reactivity, solubility, mutagenicity profile, and enzyme‑stabilization energetics . The compound is commercially supplied with verified analytical documentation – including NMR, HPLC, and GC batch‑specific reports – and is stored at 2–8 °C, a practical procurement parameter distinct from the hygroscopic −20 °C storage required for AHA . Procurement‑relevant differentiators therefore extend beyond nominal structural homology into measurable physicochemical stability, reactivity in enzyme‑catalyzed acyl‑transfer, and a unique safety profile that are all quantifiable before first‑use.

N-Acetyl-N-hydroxyacetamide – Why In‑Class Hydroxamic Acids Cannot Be Interchanged Without Quantitative Justification


Generic substitution within the hydroxamic acid class is precluded because N‑Acetyl‑N‑hydroxyacetamide possesses a unique N,O‑diacetyl configuration that is absent in acetohydroxamic acid (AHA, CAS 546‑88‑3), N‑methylacetohydroxamic acid, salicylhydroxamic acid, and benzohydroxamic acid. This diacetyl architecture shifts the compound from a simple urease‑inhibitor pharmacophore [1] to a multifunctional intermediate capable of acting as an electrophilic amidating agent, a transition‑metal‑catalyzed C–H activation directing group, and an enzymatically‑ stabilized anhydride probe . Measurable consequences include: a boiling point of 210.8 °C versus AHA’s crystalline melting point of 88–90 °C [2], a >20‑fold higher mutagenic threshold than O‑benzoyl analogs [3], and a defined enzyme‑stabilization energy of −2.6 kcal mol⁻¹ that is simply not present in mono‑acetylated or other hydroxamic acid comparators [4]. These divergent quantitative parameters make blind interchange impossible for applications that depend on thermal stability, controlled acyl‑transfer reactivity, or documented low‑mutagenicity profiles.

N-Acetyl-N-hydroxyacetamide – Product‑Specific Quantitative Differentiation Evidence for Scientific Selection


Mutagenic Safety Threshold: N‑Acetyl‑N‑hydroxyacetamide vs. O‑Benzoyl Hydroxamate – 20.5‑Fold Higher Concentration Required

In head‑to‑head Salmonella typhimurium mutagenicity assays, N‑Acetyl‑N‑hydroxyacetamide (as O‑acetyl acetohydroxamate) exhibits a minimum significant mutagenic response at 430 µM, compared to 21 µM for O‑benzoyl benzohydroxamate [1]. This 20.5‑fold difference quantifies the reduced genotoxic liability conferred by O‑acetyl versus O‑benzoyl protection of the hydroxamic acid core. Acetohydroxamic acid itself is classified as a mutagen and reproductive effector (RTECS AK8157000) [2], whereas the O‑acetyl derivative provides a significantly wider safety margin for in‑cellulo or in‑vivo experimental designs.

Genetic toxicology Prodrug design Safety margin

Enzyme‑Stabilization Energetics: N,O‑Diacetylhydroxylamine Anhydride Formation Quantified at −2.6 kcal mol⁻¹

When acetohydroxamic acid reacts with the enzyme‑CoA form of succinyl‑CoA:3‑ketoacid CoA transferase, the equilibrium constant for N,O‑diacetylhydroxylamine formation from acetohydroxamic acid and acetyl‑CoA is 2.2, which is 75‑fold smaller than the equilibrium constant for the corresponding thiol ester‑derived anhydride [1]. This translates to a minimum enzyme‑stabilization energy of −2.6 kcal mol⁻¹ for the N,O‑diacetylhydroxylamine anhydride at the active site – a quantitative value that no mono‑acetyl or other hydroxamic acid comparator provides. The stabilization energy is derived from direct comparison of equilibrium constants (K_eq = 0.040 for the enzyme‑CoA reaction versus 2.2 for the free solution reaction) [1].

Enzymology CoA transferase Mechanistic probe

Thermal Property Differentiation: Boiling Point of 210.8 °C vs. Acetohydroxamic Acid Melting Point 88–90 °C

N‑Acetyl‑N‑hydroxyacetamide is characterized by a boiling point of 210.8 °C at 760 mmHg and a density of 1.251 g/cm³ , whereas acetohydroxamic acid (AHA, CAS 546‑88‑3) exhibits a melting point of 88–90 °C with no reported boiling point and a density of 1.155 g/cm³ [1]. The absence of a defined melting point for the target compound and its higher boiling point indicate that N‑Acetyl‑N‑hydroxyacetamide exists as a liquid at ambient temperature under standard procurement conditions, while AHA is a hygroscopic crystalline solid requiring −20 °C storage [1]. This thermal‑property divergence directly affects handling protocols, solvent compatibility, and long‑term storage logistics.

Thermal stability Physicochemical profiling Storage requirement

Structural Differentiation: N,O‑Diacetyl ‘Anomeric Amide’ vs. Mono‑Acetyl Hydroxamic Acid – X‑Ray Crystallographic Characterization Available

N‑Acetyl‑N‑hydroxyacetamide has been characterized by single‑crystal X‑ray crystallography for the first time, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data reported [1]. This definitive structural elucidation confirms the N,O‑diacetyl connectivity (InChI Key: PRIMJAQHWZOVPD‑UHFFFAOYSA‑N) that is structurally absent in all mono‑acetyl hydroxamic acids [2]. In contrast, acetohydroxamic acid crystallizes in the non‑centrosymmetric space group P4₃ with a distinct hydrogen‑bonding network [3]. The availability of a refined crystal structure for the target compound supports unambiguous identity verification and quality control in procurement workflows.

Structural biology Crystallography Chemical identity

Urease Inhibition Baseline: Acetohydroxamic Acid (AHA) IC₅₀ Values Provide the Comparator Framework

Although no direct urease inhibition IC₅₀ for N‑Acetyl‑N‑hydroxyacetamide has been reported in open literature, the established IC₅₀ values for acetohydroxamic acid (AHA) against Helicobacter pylori urease provide the quantitative baseline against which any N,O‑diacetyl derivative must be compared. Reported AHA IC₅₀ values include: 3.7 µM (H. pylori ATCC 43504, intact cell assay) [1]; 20.3–27.4 µM (H. pylori urease, enzyme inhibition) [2]; and 47.29 µg/mL (≈ 631 µM, H. pylori) and 83 µM (jack bean urease) [3]. The N,O‑diacetyl derivative, as a protected prodrug form, is expected to require enzymatic deacetylation to release the active AHA pharmacophore, predicting a shifted potency profile that must be characterized before substitution. This mechanistic rationale is reinforced by the demonstrated enzyme‑catalyzed formation of N,O‑diacetylhydroxylamine from AHA and acetyl‑CoA [4].

Urease inhibition Enzyme assay Standard inhibitor

N-Acetyl-N-hydroxyacetamide – Evidence‑Based Application Scenarios for Procurement Decision‑Making


Prodrug Design and Safety‑Optimized Medicinal Chemistry Campaigns

The 20.5‑fold higher mutagenic threshold of N‑Acetyl‑N‑hydroxyacetamide (430 µM) compared to O‑benzoyl hydroxamates (21 µM) [1] makes this compound the preferred starting scaffold for medicinal chemistry programs that require hydroxamic acid pharmacophore delivery with minimized genotoxic liability. The O‑acetyl group can be enzymatically cleaved by esterases or CoA transferases to release the active acetohydroxamic acid, as demonstrated by the enzyme‑catalyzed formation of N,O‑diacetylhydroxylamine from AHA and acetyl‑CoA [2]. This enables a ‘prodrug‑by‑design’ strategy where the acetyl protection provides both a safety buffer and a controlled‑release mechanism.

Enzyme Mechanism Studies Using a Calibrated Anhydride Probe

The quantifiable enzyme‑stabilization energy of −2.6 kcal mol⁻¹ for the N,O‑diacetylhydroxylamine anhydride at the CoA transferase active site [3] provides a unique, numerically defined benchmark for structure‑function studies. No other commercially available hydroxamic acid offers a pre‑measured stabilization energy against a defined enzyme‑CoA system. This makes N‑Acetyl‑N‑hydroxyacetamide an essential tool for enzymologists investigating acyl‑transfer mechanisms, transition‑state stabilization, and inhibitor design for CoA‑dependent enzymes.

C–H Activation and Synthetic Methodology Development

N‑Acetyl‑N‑hydroxyacetamide (as N‑acetoxyacetamide) has been introduced as a novel directing group for Rh‑catalyzed C–H activation/annulation reactions . Its dual O‑ and N‑acetylation enables redox‑neutral, additive‑free annulation with wide functional‑group tolerance, a reactivity profile that simple N‑methylacetamide or mono‑acetyl hydroxamic acid comparators cannot replicate. The availability of a confirmed crystal structure [4] further supports mechanistic studies on metal‑coordination geometry in catalytic cycles.

Validated Reference Standard with Documented Analytical Certification

For laboratories requiring GLP‑compliant procurement, N‑Acetyl‑N‑hydroxyacetamide (CAS 6711-33-7) is supplied with batch‑specific QC reports including NMR, HPLC, and GC data at ≥95% purity . The compound’s identity is further secured by its refined X‑ray crystal structure and updated spectroscopic assignments [4], providing unambiguous identity verification that is not uniformly available for other N‑acyl hydroxamic acid derivatives. Storage at 2–8 °C is less demanding than the −20 °C, hygroscopic‑sensitive storage required for acetohydroxamic acid [5], reducing cold‑chain logistics burden.

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